molecular formula C10H16O4 B13894397 [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

Cat. No.: B13894397
M. Wt: 200.23 g/mol
InChI Key: GNVBLTCTRBAXDO-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-2-oxabicyclo[221]heptan-1-YL]methyl acetate is a bicyclic compound featuring a unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate typically involves the use of cyclopentenes as starting materials. A common method includes palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate stands out due to its specific functional groups and potential for diverse chemical transformations. Its unique structure allows for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate

InChI

InChI=1S/C10H16O4/c1-8(12)13-7-10-3-2-9(4-10,5-11)6-14-10/h11H,2-7H2,1H3

InChI Key

GNVBLTCTRBAXDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(C1)(CO2)CO

Origin of Product

United States

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